![molecular formula C13H19FN2O3S B4675302 1-(2-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide](/img/structure/B4675302.png)
1-(2-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide
Übersicht
Beschreibung
1-(2-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide, commonly known as Fimasartan, is a non-peptide angiotensin II receptor antagonist. It is widely used in the treatment of hypertension and related cardiovascular diseases.
Wirkmechanismus
Fimasartan works by selectively blocking the angiotensin II type 1 receptor, which is responsible for vasoconstriction and sodium retention. By blocking this receptor, Fimasartan reduces blood pressure and improves vascular function. Fimasartan also has antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Fimasartan has been shown to decrease blood pressure, reduce oxidative stress, and improve endothelial function in animal models and human clinical trials. It has also been shown to reduce inflammation and fibrosis in various organs, including the heart and kidneys. Fimasartan has a good safety profile with minimal adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
Fimasartan has several advantages for lab experiments, including its high purity, stability, and solubility in water. However, its relatively high cost and limited availability may pose challenges for researchers. Additionally, Fimasartan's mechanism of action may be complex and require further investigation.
Zukünftige Richtungen
Future research on Fimasartan may focus on its potential use in combination with other drugs for the treatment of hypertension and related cardiovascular diseases. Additionally, Fimasartan's antioxidant and anti-inflammatory properties may have implications for the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Further investigation into the molecular mechanisms of Fimasartan's therapeutic effects may also provide insights into the development of new drugs for hypertension and related cardiovascular diseases.
Conclusion:
In conclusion, Fimasartan is a promising drug for the treatment of hypertension and related cardiovascular diseases. Its mechanism of action, biochemical and physiological effects, and potential future directions make it an attractive candidate for further research. However, further investigation is needed to fully understand its therapeutic potential and molecular mechanisms of action.
Wissenschaftliche Forschungsanwendungen
Fimasartan has been extensively studied for its therapeutic potential in hypertension and related cardiovascular diseases. It has been shown to effectively reduce blood pressure in both animal models and human clinical trials. Fimasartan has also been investigated for its potential use in the treatment of other diseases such as diabetic nephropathy, heart failure, and atherosclerosis.
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-N-(2-morpholin-4-ylethyl)methanesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O3S/c14-13-4-2-1-3-12(13)11-20(17,18)15-5-6-16-7-9-19-10-8-16/h1-4,15H,5-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFAWDRURIWGNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNS(=O)(=O)CC2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.